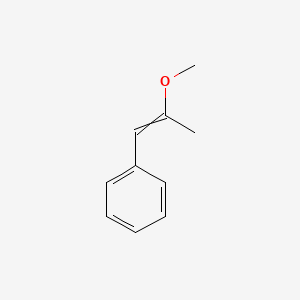
Benzene, (2-methoxy-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-methoxy-1-propenyl)-: is an organic compound with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol . It is also known by its stereoisomeric forms, such as (Z)-2-Methoxy-1-phenylpropene . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methoxy-1-propenyl)- typically involves the reaction of benzene derivatives with appropriate methoxy and propenyl substituents. One common method is the electrophilic aromatic substitution, where benzene reacts with methoxy and propenyl electrophiles under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired stereoisomeric form and the scale of production .
Chemical Reactions Analysis
Types of Reactions: Benzene, (2-methoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or acids.
Reduction: This can result in the hydrogenation of the propenyl group to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of 2-methoxy-1-propylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Benzene, (2-methoxy-1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of methoxy and propenyl substituents on biological activity. It may also be explored for its potential therapeutic properties .
Industry: In the industrial sector, Benzene, (2-methoxy-1-propenyl)- is used in the production of fragrances and flavoring agents. Its unique chemical structure makes it valuable in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of Benzene, (2-methoxy-1-propenyl)- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron donation, while the propenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Benzene, (2-methoxy-2-propenyl)-: Similar structure but different position of the propenyl group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains an additional methoxy group.
Benzene, (2-methyl-1-propenyl)-: Contains a methyl group instead of a methoxy group.
Uniqueness: Benzene, (2-methoxy-1-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
10573-32-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-methoxyprop-1-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
NYXONXCTWDTZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















